molecular formula C10H8NNaO6S2 B1343299 Sodium 3-amino-7-sulfonaphthalene-2-sulfonate CAS No. 5332-41-2

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate

Cat. No.: B1343299
CAS No.: 5332-41-2
M. Wt: 325.3 g/mol
InChI Key: SBRWTQONIUBBNF-UHFFFAOYSA-M
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Description

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is a synthetic compound belonging to the class of naphthalene sulfonates. It is widely used in various fields, including medical, environmental, and industrial research. The compound has gained significant attention due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate typically involves the sulfonation of naphthalene derivatives followed by amination. The reaction conditions often include the use of sulfuric acid and ammonia under controlled temperatures to ensure the desired substitution on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products: The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted naphthalene compounds .

Scientific Research Applications

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into organic molecules. This activity is crucial in various biochemical and industrial processes, where it modifies the properties of target molecules .

Comparison with Similar Compounds

  • Sodium 2-naphthol-6,8-disulfonate
  • Sodium 1-naphthol-3,6-disulfonate
  • Sodium 4-amino-3-nitrobenzenesulfonate

Comparison: Compared to these similar compounds, Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring selective sulfonation and amination .

Properties

CAS No.

5332-41-2

Molecular Formula

C10H8NNaO6S2

Molecular Weight

325.3 g/mol

IUPAC Name

sodium;6-amino-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO6S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1

InChI Key

SBRWTQONIUBBNF-UHFFFAOYSA-M

SMILES

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+]

Related CAS

5332-41-2
135-50-2
79873-40-8

Origin of Product

United States

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